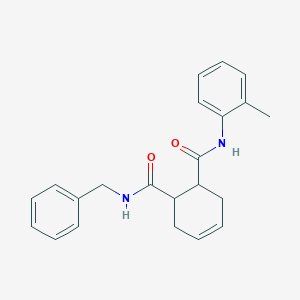

N-benzyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

N-benzyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide and similar compounds can be synthesized through various organic synthesis techniques. For example, studies on related compounds involve reactions such as nucleophilic substitution, condensation, and cyclohexane ring formation processes. While specific synthesis routes for this compound were not detailed, the synthesis of similar cyclohexanecarboxamide derivatives involves steps like refluxing, treatment with thionyl chloride, and catalytic reductions, suggesting that similar methods could apply (Özer et al., 2009; Arpaci et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide often involves cyclohexane rings adopting chair conformations, with substituents adding to the molecular complexity. The structure is further defined by intramolecular hydrogen bonding and the spatial arrangement of the benzyl and phenyl groups, which can impact the compound’s reactivity and physical properties (Özer et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving N-benzyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide derivatives often include interactions with reagents like methylenetriphenylphosphoranes, leading to the formation of ylid-phosphorane adducts. The compound's reactivity can be influenced by the electronic effects of substituents on the cyclohexene ring and amide groups, impacting its behavior in synthetic applications (Boulos & Arsanious, 1989).

Physical Properties Analysis

While specific data on N-benzyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide was not found, related cyclohexene derivatives display distinct physical properties such as melting points, solubility, and crystalline structures that can be influenced by their molecular configurations and intermolecular interactions. The physical characteristics are crucial for understanding the compound's stability, solubility, and suitability for various applications (Lin et al., 2001).

Chemical Properties Analysis

The chemical properties of cyclohexene derivatives like N-benzyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide encompass their reactivity towards different chemical reagents, pH stability, and potential for forming derivatives. Their chemical behavior can be studied through reactions such as amide bond formation, substitution reactions, and interactions with other organic molecules, which are critical for their application in synthesis and potential medicinal applications (Saeed et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Derivatives: A study focused on synthesizing and characterizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, revealing insights into their molecular structure and potential for further chemical modifications (Özer et al., 2009).

- Anticonvulsant Enaminones: Research on anticonvulsant enaminones structurally related to cyclohexene derivatives demonstrated the importance of hydrogen bonding and molecular conformation in determining their activity (Kubicki et al., 2000).

Material Science Applications

- Photoinitiated Polymerization: A disk-shaped molecule closely related to the query compound was synthesized and polymerized using a photoinitiated process, highlighting a potential application in material science for creating polymers with specific structural properties (Masuda et al., 2003).

- Catalysis and Organic Frameworks: A study on benzene-1,3,5-tricarboxamides, which share functional group similarities with the query compound, explored their use in constructing covalent organic frameworks (COFs) for catalysis, demonstrating the versatility of amide groups in designing materials for chemical synthesis (Li et al., 2019).

Chemical Reactions and Mechanisms

- Amidation and Imidation Reactions: Research involving copper-catalyzed reactions of alkanes with amides and imides related to the structural components of the query compound unveiled new pathways for N-alkyl product formation, offering insights into functionalization processes at secondary and primary C–H bonds (Tran et al., 2014).

Propiedades

IUPAC Name |

1-N-benzyl-2-N-(2-methylphenyl)cyclohex-4-ene-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-16-9-5-8-14-20(16)24-22(26)19-13-7-6-12-18(19)21(25)23-15-17-10-3-2-4-11-17/h2-11,14,18-19H,12-13,15H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUGQSNNJXVTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5504407.png)

![ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5504428.png)

![N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5504446.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)

![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)

![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)

![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)

![N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)

![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)